molecular formula C19H19NO3 B6411142 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261979-53-6

3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411142
CAS No.: 1261979-53-6
M. Wt: 309.4 g/mol
InChI Key: WKKGWFKQAGOBDJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound with a molecular formula of C19H19NO3 and a molecular weight of 309.4 g/mol . This compound features a benzoic acid core substituted with a pyrrolidinylcarbonyl group and a methyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidinylcarbonyl group can interact with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological responses, making the compound a valuable tool in studying molecular mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

    Pyrrolidine-2-one: A simpler analog with a pyrrolidine ring and a carbonyl group.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness: 3-Methyl-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to its combination of a benzoic acid core with a pyrrolidinylcarbonyl group and a methyl group. This structure provides distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-methyl-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-11-16(19(22)23)7-8-17(13)14-5-4-6-15(12-14)18(21)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKGWFKQAGOBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692089
Record name 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-53-6
Record name 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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